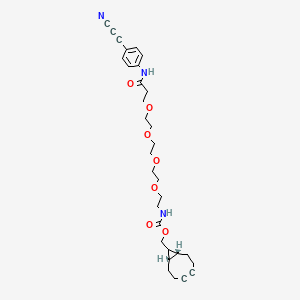

Apn-peg4-bcn

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H39N3O7 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29? |

InChI Key |

MCBNMMAFMMPZRN-ULJKERAFSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Apn-peg4-bcn for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Apn-peg4-bcn, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). We will delve into its core properties, primary function, and detailed experimental protocols for its application.

Core Concepts: Structure and Function

This compound is a sophisticated chemical linker designed for the precise and stable conjugation of molecules. Its structure is comprised of three key functional components:

-

APN (Aminophenyl) Group: This moiety provides chemoselectivity for free thiol groups, such as those found on the cysteine residues of antibodies. The reaction between the APN group and a thiol results in a stable thioether bond.[1][2]

-

PEG4 (Tetraethylene Glycol) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous environments.[3] This PEG spacer also minimizes steric hindrance, allowing for efficient conjugation.

-

BCN (Bicyclo[6.1.0]nonyne) Moiety: As a strained alkyne, the BCN group is a key component for copper-free click chemistry. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage under mild, biocompatible conditions.[3][4]

The primary function of this compound is to act as a bridge, covalently linking a thiol-containing biomolecule (like an antibody) to an azide-functionalized payload (such as a cytotoxic drug or a fluorescent dye). This makes it an invaluable tool in the construction of ADCs, enabling the targeted delivery of therapeutic agents.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its constituent parts.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C31H39N3O7 (example for a related structure) | BroadPharm |

| Molecular Weight | ~565.66 g/mol (example for a related structure) | BroadPharm |

| Purity | >95% | BroadPharm |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | BroadPharm |

| Storage Conditions | -20°C | BroadPharm |

| BCN Moiety | ||

| Second-order rate constant (with benzyl azide) | ~0.1 M⁻¹s⁻¹ | Various scientific publications |

| PEG4 Spacer | ||

| Length | ~1.4 nm | Calculated based on bond lengths |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the synthesis of an antibody-drug conjugate.

Antibody Preparation and Partial Reduction

This protocol describes the initial preparation of the antibody to expose free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4

Procedure:

-

Antibody Buffer Exchange: If the antibody solution contains any thiol-reactive components, exchange the buffer to the reaction buffer using a desalting column.

-

Reduction of Interchain Disulfides:

-

Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).

-

Add a 2-5 molar excess of the reducing agent to the antibody solution. The exact molar excess will need to be optimized to achieve the desired number of free thiols per antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

-

Purification of the Reduced Antibody:

-

Immediately after incubation, remove the excess reducing agent by passing the reaction mixture through a pre-equilibrated desalting column.

-

Collect the fractions containing the reduced antibody. The presence of free thiols can be quantified using Ellman's reagent.

-

Conjugation of this compound to the Reduced Antibody

This protocol details the reaction between the thiol-reactive APN group of the linker and the free thiols on the antibody.

Materials:

-

Reduced antibody from the previous step

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (as above)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

-

-

Purification of the Antibody-Linker Conjugate:

-

Remove the excess, unreacted this compound using a desalting column or through dialysis against the reaction buffer.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-functionalized antibody and an azide-containing payload.

Materials:

-

Antibody-Apn-peg4-bcn conjugate from the previous step

-

Azide-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

-

Anhydrous DMSO

-

Reaction buffer (as above)

Procedure:

-

Prepare Azide-Payload Stock Solution: Dissolve the azide-functionalized payload in anhydrous DMSO to a final concentration of 10 mM.

-

SPAAC Reaction:

-

Add a 2-5 fold molar excess of the azide-payload stock solution to the antibody-linker conjugate.

-

Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C overnight, with gentle mixing. The reaction can be monitored by LC-MS to determine completion.

-

-

Purification of the Final Antibody-Drug Conjugate:

-

The final ADC can be purified using various chromatography techniques, such as size-exclusion chromatography (SEC) to remove unreacted payload and linker, or hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).

-

Characterization of the Antibody-Drug Conjugate

The final ADC product should be thoroughly characterized to determine its critical quality attributes.

Methods:

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody can be determined using techniques such as:

-

UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of the protein and the drug can be determined, and the DAR calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

-

Mass Spectrometry (MS): LC-MS can be used to measure the mass of the intact ADC and its subunits (light and heavy chains), providing a precise determination of the DAR.

-

-

Purity and Aggregation Analysis: Size-exclusion chromatography (SEC) is commonly used to assess the purity of the ADC and to quantify the level of aggregation.

-

In Vitro and In Vivo Efficacy: The biological activity of the ADC should be evaluated through cell-based cytotoxicity assays and in animal models of disease.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound.

References

Apn-peg4-bcn: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of Apn-peg4-bcn, a heterobifunctional linker crucial in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).

Core Structure and Chemical Properties

This compound is a specialized chemical linker designed with distinct reactive groups at either end of a polyethylene glycol (PEG) spacer. This structure allows for the precise and stable connection of two different molecules, typically a protein and a therapeutic payload.

The key components of the this compound structure are:

-

3-Arylpropiolonitrile (APN) Group: This moiety provides chemoselective reactivity towards thiol groups (sulfhydryl groups, -SH) found in the cysteine residues of proteins and peptides. The resulting thioether linkage is known for its high stability.[1]

-

Bicyclo[6.1.0]nonyne (BCN) Group: As a strained alkyne, the BCN group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This is a type of "click chemistry" that forms a stable triazole ring with an azide-modified molecule, notably without the need for a cytotoxic copper catalyst.[2][3][4]

-

PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[2]

Chemical Structure:

While a 2D chemical structure image is not available, the molecular formula provides insight into its composition.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C31H39N3O7 | |

| Molecular Weight | 565.66 g/mol | |

| Solubility | Soluble in DMSO (10 mM), DCM, THF, Acetonitrile, and DMF. | |

| Purity | >95% (typical) | |

| Physical Form | Oil | |

| Storage Conditions | -20°C for long-term storage. |

Experimental Protocols

This section details a representative experimental protocol for the conjugation of a cysteine-containing protein (e.g., an antibody) to an azide-modified payload using this compound.

Materials

-

Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Azide-modified payload

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Spin desalting columns or size-exclusion chromatography (SEC) system for purification

-

Reaction tubes and standard laboratory equipment

Step-by-Step Conjugation Protocol

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the cysteine-containing protein at a concentration of 1-5 mg/mL in an appropriate buffer. If the buffer contains any thiol-containing reagents (e.g., dithiothreitol, DTT), they must be removed by buffer exchange.

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Azide-Payload Stock Solution: Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO) to a known concentration.

Step 2: Conjugation of this compound to the Protein

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Remove the excess, unreacted this compound using a spin desalting column or SEC.

Step 3: Conjugation of the Azide-Payload to the Protein-Linker Conjugate

-

To the purified protein-Apn-peg4-bcn conjugate, add a 1.5- to 5-fold molar excess of the azide-modified payload stock solution.

-

Incubate the reaction mixture at room temperature for 2-12 hours. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

Step 4: Purification of the Final Conjugate

-

Purify the final protein-payload conjugate using SEC to remove any unreacted payload and other small molecules.

-

Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Stability and Handling

The stability of this compound and its conjugates is critical for successful application. The BCN moiety, in particular, has known instabilities.

| Condition | Effect on BCN Moiety | Recommendations | Source(s) |

| Thiols (e.g., GSH, DTT) | Can lead to degradation. | Avoid the presence of free thiols in reaction buffers. | |

| Reducing Agents (e.g., TCEP) | Can cause instability. | Use alternative reducing agents if necessary and perform thorough buffer exchange. | |

| pH | Instability observed at neutral pH over extended periods and susceptibility to hydrolysis under acidic conditions. | Perform reactions in a controlled pH environment and minimize long incubation times at neutral pH. | |

| Temperature | Stable for shipping at ambient temperatures for short periods. | For long-term storage, maintain at -20°C. |

Logical Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key logical workflows for the use of this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Functional relationships in this compound mediated conjugation.

References

- 1. APN PEG | BroadPharm [broadpharm.com]

- 2. This compound(exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-Depth Technical Guide to the Apn-peg4-bcn Linker: Components, Reactions, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of the Apn-peg4-bcn linker, a heterobifunctional crosslinker designed for advanced bioconjugation applications. Tailored for researchers, scientists, and drug development professionals, this document details the linker's core components, physicochemical properties, and reaction mechanisms. It also offers detailed experimental protocols for its use in creating antibody-drug conjugates (ADCs) and visualizes key workflows and pathways to facilitate a deeper understanding of its utility in therapeutic and diagnostic development.

Core Components and Structure

The this compound linker is a sophisticated molecule engineered with three distinct chemical moieties, each serving a specific function in the bioconjugation process. These components are connected to provide a versatile tool for covalently linking biomolecules to payloads such as small molecule drugs, fluorophores, or other probes.

-

APN (3-Arylpropiolonitrile): This is a thiol-reactive group responsible for the initial conjugation to a biomolecule. The APN moiety exhibits high chemoselectivity for the sulfhydryl group of cysteine residues.[1] This reaction forms a stable thioether bond, providing a robust connection point on the target protein, such as a monoclonal antibody.[2] The specificity of the APN group for cysteines allows for site-specific conjugation, which is crucial for creating homogeneous bioconjugates.[1]

-

PEG4 (Tetraethylene Glycol): This component is a hydrophilic spacer consisting of four repeating ethylene glycol units. The PEG4 spacer plays a critical role in the overall performance of the linker and the resulting conjugate.[3] Its primary functions include enhancing the aqueous solubility of the linker and the final bioconjugate, reducing the potential for aggregation, and minimizing steric hindrance between the conjugated molecules.[3] This can lead to improved pharmacokinetic properties and higher conjugation efficiencies.

-

BCN (Bicyclo[6.1.0]nonyne): BCN is a strained alkyne that serves as a bioorthogonal reactive handle. It readily reacts with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for use with sensitive biological samples.

Physicochemical and Reactive Properties

The combination of the APN, PEG4, and BCN moieties gives the this compound linker a unique set of properties that are advantageous for bioconjugation. A summary of its key quantitative and qualitative characteristics is presented below.

| Property | Value / Characteristic | Citation(s) |

| Molecular Formula | C₃₁H₃₉N₃O₇ | |

| Molecular Weight | 565.66 g/mol | |

| Physical Form | Oil | |

| Solubility | Soluble in organic solvents such as DCM, THF, Acetonitrile, DMF, and DMSO. | |

| Storage Conditions | Store at -20°C for long-term stability. | |

| Purity | Typically >95% | |

| APN-Thiol Reactivity | The reaction between the APN group and a cysteine thiol is faster and more selective compared to reactions with other amino acid residues. | |

| APN-Cysteine Stability | The resulting thioether linkage from the APN-thiol reaction is more stable than the thioether bond formed from a maleimide-thiol reaction, particularly in vivo, leading to a longer serum half-life of the conjugate. | |

| BCN-Azide Reactivity | The SPAAC reaction between BCN and an azide is a rapid, bioorthogonal reaction that proceeds without the need for a copper catalyst. Second-order rate constants for BCN reactions with simple azides typically range from 0.01 to over 1 M⁻¹s⁻¹. | |

| Cleavability | Some sources refer to this linker as cleavable, which may depend on the specific context of its application within an ADC, where cleavage can occur in the lysosomal environment. |

Reaction Mechanisms and Workflows

The utility of the this compound linker lies in its ability to facilitate a two-step, sequential conjugation process. This allows for the precise construction of complex bioconjugates, such as ADCs.

First, the APN group reacts with a free thiol on a biomolecule. This is often achieved by partially reducing the interchain disulfide bonds of an antibody to generate reactive cysteine residues. The result is an antibody functionalized with a BCN-containing linker.

Second, the BCN group on the linker-modified antibody is reacted with an azide-functionalized payload. This SPAAC reaction is highly specific and proceeds efficiently in aqueous buffers, yielding the final ADC.

The overall workflow for constructing an ADC with this linker involves several key stages, from antibody preparation to final purification and characterization.

Experimental Protocols

The following section provides detailed methodologies for the key steps in generating and characterizing an ADC using the this compound linker. These protocols are generalized and may require optimization for specific antibodies and payloads.

Protocol 1: Partial Reduction of an Antibody to Generate Free Thiols

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to create reactive cysteine residues for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)

-

Desalting columns (e.g., G25)

-

PBS with 1 mM DTPA, pH 7.4

Procedure:

-

Antibody Preparation: Start with the antibody at a concentration of 2-10 mg/mL in PBS.

-

Reduction Reaction: For an intended drug-to-antibody ratio (DAR) of 2, add approximately 1.8 molar equivalents of TCEP or DTT to the antibody solution. For a DAR of 4, use about 4.2 equivalents. Adjust the pH to ~8.0 with borate buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Purification: Immediately after incubation, remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with PBS/DTPA buffer at 4°C.

-

Quantification: Determine the protein concentration (e.g., by A280) and the free thiol concentration to confirm the success of the reduction.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the linker to the newly generated free thiols on the antibody.

Materials:

-

Reduced antibody from Protocol 1

-

This compound linker

-

Anhydrous DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Linker Preparation: Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add a 3- to 5-fold molar excess of the linker stock solution to the reduced antibody. The final concentration of DMSO should be kept below 10% (v/v).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or on ice.

-

Quenching: Add a 20-fold excess of a quenching reagent like N-acetylcysteine to react with any unreacted linker.

-

Purification: Purify the linker-modified antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker and quenching reagent.

Protocol 3: SPAAC Reaction and Final ADC Purification

This protocol describes the final "click" reaction to attach the azide-modified payload to the linker-functionalized antibody.

Materials:

-

Linker-modified antibody from Protocol 2

-

Azide-functionalized payload

-

Anhydrous DMSO

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Payload Preparation: Prepare a stock solution of the azide-modified payload in anhydrous DMSO.

-

SPAAC Reaction: Add a 3- to 5-fold molar excess of the payload stock solution to the linker-modified antibody.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Final Purification: Purify the final ADC using SEC or HIC to remove any unreacted payload and potential aggregates.

-

Concentration and Storage: Concentrate the purified ADC using a centrifugal filter unit and store it in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of an ADC preparation.

Materials:

-

HIC column suitable for antibody separations

-

Mobile Phase A: e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: e.g., 25 mM Sodium Phosphate, pH 7.0

-

HPLC system

Procedure:

-

Column Equilibration: Equilibrate the HIC column with Mobile Phase A or a mixture of A and B.

-

Sample Injection: Inject the purified ADC onto the column.

-

Elution: Apply a linear gradient from a high salt concentration (Mobile Phase A) to a low salt concentration (Mobile Phase B). The different ADC species (DAR 0, 2, 4, etc.) will elute based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.

-

Data Analysis: Analyze the resulting chromatogram to determine the distribution of different DAR species and calculate the average DAR for the ADC preparation.

Applications and Mechanism of Action

The primary application of the this compound linker is in the construction of ADCs for targeted cancer therapy. The resulting ADC combines the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.

The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen on its surface. Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and lysosomal enzymes can cleave the linker, releasing the active cytotoxic payload. The released drug can then exert its cell-killing effect, for example, by disrupting DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

References

- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Apn-peg4-bcn in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apn-peg4-bcn is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide elucidates the core mechanism of action of this compound, detailing its dual reactivity which allows for the precise and stable covalent linkage of two distinct molecular entities. The linker's architecture, comprising a thiol-reactive 3-arylpropiolonitrile (APN) group, a hydrophilic polyethylene glycol (PEG4) spacer, and a highly reactive bicyclo[6.1.0]nonyne (BCN) moiety, enables a powerful and versatile bioconjugation strategy. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to empower researchers in leveraging this compound for their drug development and research applications.

Introduction to this compound

This compound is a state-of-the-art linker designed for the precise construction of complex biomolecular conjugates.[1] Its heterobifunctional nature allows for a sequential or one-pot, two-step conjugation strategy, providing researchers with significant control over the final conjugate's architecture. The linker is composed of three key functional components:

-

3-Arylpropiolonitrile (APN): This moiety serves as a highly selective thiol-reactive "warhead." It readily reacts with the sulfhydryl groups of cysteine residues on proteins and peptides, forming a stable thioether bond.[2][3] This offers a significant advantage over traditional maleimide-based conjugations, which can be susceptible to retro-Michael addition and subsequent payload loss in vivo.[2]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer is a hydrophilic chain that imparts several beneficial properties to the linker and the resulting bioconjugate. These include enhanced aqueous solubility, reduced aggregation, and minimized steric hindrance between the conjugated molecules.[4]

-

Bicyclo[6.1.0]nonyne (BCN): As a strained cyclooctyne, the BCN group is a key participant in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds rapidly under mild, physiological conditions with azide-functionalized molecules, without the need for a cytotoxic copper catalyst.

Core Mechanism of Action: A Dual-Pronged Approach

The utility of this compound in bioconjugation stems from its ability to facilitate two distinct and highly specific covalent bond-forming reactions. This dual mechanism allows for the precise linkage of a thiol-containing biomolecule (e.g., a monoclonal antibody with an engineered cysteine) to an azide-modified payload (e.g., a potent cytotoxic drug).

Thiol-Selective Conjugation via the APN Group

The first key reaction involves the APN moiety. The electron-withdrawing nitrile and aryl groups activate the alkyne of the APN, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction proceeds via a Michael-type addition, resulting in a stable and irreversible thioether linkage. The high selectivity of the APN group for thiols over other nucleophilic amino acid residues, such as lysine, is a significant advantage, leading to more homogenous and well-defined bioconjugates.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Group

The second critical reaction is the SPAAC, a cornerstone of bioorthogonal chemistry. The high ring strain of the BCN group drives a rapid and highly specific [3+2] cycloaddition with an azide-functionalized molecule. This reaction forms a stable triazole ring, covalently linking the payload to the this compound linker. The bioorthogonal nature of this reaction means that the BCN and azide groups are mutually reactive only with each other and do not cross-react with other functional groups present in a complex biological milieu.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow for creating an antibody-drug conjugate using this compound.

Quantitative Data and Reaction Parameters

The efficiency of bioconjugation with this compound is influenced by several factors, including the concentration of reactants, reaction time, temperature, and pH. The following tables summarize key quantitative data and recommended starting conditions for typical conjugation reactions.

Table 1: Recommended Reaction Conditions for Thiol-APN Conjugation

| Parameter | Recommended Value | Notes |

| pH | 7.5 - 9.0 | Higher pH facilitates thiol deprotonation to the more nucleophilic thiolate. |

| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at ambient temperature. |

| Reaction Time | 2 - 12 hours | Reaction progress should be monitored (e.g., by LC-MS). |

| Molar Excess of this compound | 5 - 20 fold | The optimal ratio may need to be determined empirically. |

Table 2: Recommended Reaction Conditions for BCN-Azide SPAAC Reaction

| Parameter | Recommended Value | Notes |

| pH | 6.0 - 8.0 | SPAAC is generally tolerant of a range of pH values. |

| Temperature | 4°C or Room Temperature | Reaction is typically faster at room temperature. |

| Reaction Time | 4 - 24 hours | Reaction kinetics depend on the specific BCN and azide reactants. |

| Molar Excess of Azide-Payload | 1.5 - 5 fold | A slight excess of the azide component is typically used. |

Detailed Experimental Protocols

The following are generalized protocols for the two-step bioconjugation of a thiol-containing protein with an azide-functionalized payload using this compound.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

-

Protein Preparation: Prepare the thiol-containing protein (e.g., a cysteine-engineered antibody) in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 9.0. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.

-

Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring or rocking.

-

Purification: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) using a desalting column or through dialysis against an appropriate buffer.

Protocol 2: SPAAC Reaction with an Azide-Modified Payload

-

Reactant Preparation: To the purified protein-Apn-peg4-bcn conjugate from the previous step, add the azide-modified payload. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically recommended.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.

-

Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography) to remove any unreacted payload and other impurities.

-

Characterization: Characterize the final conjugate to confirm successful conjugation and determine key parameters such as the drug-to-antibody ratio (DAR). Analytical techniques such as mass spectrometry (MS), HPLC (HIC, RP-LC), and SDS-PAGE are commonly employed.

Conclusion

This compound stands out as a highly effective heterobifunctional linker for advanced bioconjugation applications. Its dual mechanism of action, combining stable, thiol-selective APN chemistry with the efficiency and bioorthogonality of BCN-mediated copper-free click chemistry, provides researchers with a robust platform for the construction of well-defined and stable bioconjugates. The inclusion of a PEG4 spacer further enhances the desirable properties of the resulting molecules. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their therapeutic and diagnostic programs.

References

- 1. This compound(exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]

- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

A Technical Guide to Apn-peg4-bcn: A Stable, Cysteine-Specific Linker for Next-Generation Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Abstract: The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This technical guide provides an in-depth analysis of Apn-peg4-bcn, a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. Contrary to some commercial descriptions, the 3-arylpropiolonitrile (APN) moiety of this linker forms a highly stable, non-cleavable thioether bond with cysteine residues, offering significant advantages over traditional maleimide-based chemistries. This guide details the linker's mechanism of action, presents quantitative stability data, provides comprehensive experimental protocols for ADC synthesis and characterization, and illustrates key processes through detailed diagrams.

Introduction: The Role of Linker Stability in ADC Development

An ideal ADC linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity and reduce the amount of drug delivered to the tumor. Upon internalization by the target cancer cell, the linker or antibody structure must be processed to liberate the cytotoxic payload. Linkers are broadly categorized as cleavable (labile to specific conditions within the tumor microenvironment or cell, such as low pH, high glutathione levels, or enzymatic activity) or non-cleavable.

Non-cleavable linkers, such as the one formed by this compound, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release a payload-linker-amino acid catabolite. This approach offers enhanced plasma stability, which is a critical attribute for developing safe and effective ADCs.

The this compound Linker: Structure and Functionality

This compound is a heterobifunctional linker composed of three key components:

-

3-Arylpropiolonitrile (APN): This moiety reacts with high specificity to the thiol group of cysteine residues on the antibody. The resulting thioether linkage is exceptionally stable.

-

Polyethylene Glycol (PEG4): A hydrophilic four-unit PEG spacer that enhances the solubility of the linker and the final ADC, helping to mitigate aggregation.

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables the covalent attachment of an azide-modified payload via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

The primary advantage of the APN group is the formation of a robust, irreversible covalent bond with cysteine, which stands in contrast to the widely used maleimide chemistry. Maleimide-thiol adducts are susceptible to a retro-Michael reaction, particularly in the presence of plasma thiols like albumin, leading to premature drug deconjugation.

Quantitative Data Presentation

The stability of the linker-payload connection is a critical quality attribute of an ADC. The following tables summarize representative quantitative data comparing the stability of APN-cysteine linkages to traditional maleimide-cysteine linkages and outline typical characterization parameters for an ADC synthesized using this technology.

Table 1: Comparative Linker Stability in Human Plasma (Illustrative data based on published findings for APN- and maleimide-based conjugates)

| Linker Chemistry | Incubation Time (Days) | % Intact ADC Remaining | Reference |

| APN-Cysteine | 0 | 100 | [1][2] |

| 3 | >95 | [1][2] | |

| 7 | >90 | [1] | |

| Maleimide-Cysteine | 0 | 100 | |

| 3 | ~70-80 | ||

| 7 | ~50-65 |

Table 2: Typical Characterization Data for a Model ADC (e.g., Trastuzumab-Apn-peg4-bcn-MMAE)

| Parameter | Method | Result |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.8 - 4.0 |

| Reversed-Phase Liquid Chromatography (RP-LC) | 3.9 | |

| DAR Distribution (HIC) | DAR0 | < 5% |

| DAR2 | ~15-20% | |

| DAR4 | >75% | |

| Aggregate Level | Size Exclusion Chromatography (SEC) | < 2% |

| In Vitro Cytotoxicity (HER2+ Cells) | Cell-Based Viability Assay (IC50) | 0.5 - 2.0 nM |

| In Vitro Cytotoxicity (HER2- Cells) | Cell-Based Viability Assay (IC50) | > 1000 nM |

Mandatory Visualizations: Diagrams and Workflows

Visualizations are critical for understanding the complex processes involved in ADC synthesis and mechanism of action. The following diagrams were generated using the Graphviz DOT language to illustrate these workflows and pathways.

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: Mechanism of action for a non-cleavable ADC.

Caption: Signaling pathway for a tubulin-inhibiting ADC payload.

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process involving antibody preparation, linker conjugation, payload attachment, and purification.

5.1. Protocol 1: Antibody Thiol Generation via Disulfide Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., Trastuzumab) to generate free cysteine thiols for conjugation.

-

Materials:

-

Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.4.

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

50 mM EDTA solution.

-

Degassed PBS buffer, pH 7.4.

-

-

Procedure:

-

Prepare the antibody solution to a final concentration of 5-10 mg/mL in degassed PBS.

-

Add EDTA to the antibody solution to a final concentration of 1 mM to chelate any trace metals.

-

Prepare a fresh 10 mM stock solution of TCEP in degassed water.

-

Add a 2.5 to 4.0 molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired number of free thiols (typically 4 or 8, leading to a DAR of 2 or 4).

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

Immediately after incubation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed PBS.

-

Determine the concentration and number of free thiols per antibody using Ellman's reagent (DTNB) assay. The reduced antibody should be used immediately in the next step.

-

5.2. Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the cysteine-specific reaction between the reduced antibody and the APN moiety of the linker.

-

Materials:

-

Reduced antibody from Protocol 1.

-

This compound linker.

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO).

-

Degassed PBS buffer, pH 7.4.

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

To the reduced antibody solution, add a 1.5 to 2.0-fold molar excess of the this compound linker per free thiol. For an antibody with 8 free thiols, this would be a 12 to 16-fold molar excess of linker relative to the antibody.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.

-

Remove the unreacted linker via size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using PBS as the mobile phase.

-

Characterize the antibody-linker conjugate by mass spectrometry to confirm successful conjugation and determine the linker-to-antibody ratio.

-

5.3. Protocol 3: Payload Attachment via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final "click chemistry" step to attach the azide-functionalized payload to the BCN-modified antibody.

-

Materials:

-

Antibody-linker conjugate (mAb-Apn-peg4-bcn) from Protocol 2.

-

Azide-functionalized cytotoxic payload (e.g., Azido-PEG-MMAE).

-

Anhydrous DMSO.

-

PBS buffer, pH 7.4.

-

-

Procedure:

-

Prepare a 10 mM stock solution of the azide-payload in anhydrous DMSO.

-

To the antibody-linker conjugate solution, add a 1.5 to 2.0-fold molar excess of the azide-payload per conjugated linker.

-

Again, ensure the final DMSO concentration remains below 10% (v/v).

-

Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 16-24 hours, with gentle mixing. The reaction is typically near completion within a few hours.

-

Monitor the reaction progress by analyzing small aliquots via HIC or RP-LC to observe the shift from lower-DAR to higher-DAR species.

-

5.4. Protocol 4: ADC Purification and Characterization

This final protocol covers the purification of the ADC and its analytical characterization.

-

Materials & Equipment:

-

Crude ADC reaction mixture from Protocol 3.

-

SEC system for purification.

-

HIC system for DAR analysis.

-

LC-MS system for mass confirmation.

-

-

Procedure:

-

Purification: Purify the final ADC using an SEC system to remove unreacted payload and any potential aggregates. Collect the fractions corresponding to the monomeric ADC peak. Concentrate the purified ADC using centrifugal filter units.

-

Characterization:

-

DAR Analysis: Use HIC to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The increasing hydrophobicity of the payload allows for separation. Calculate the average DAR from the integrated peak areas.

-

Aggregate Analysis: Use analytical SEC to determine the percentage of high molecular weight species (aggregates), which should typically be below 2-5%.

-

Mass Confirmation: Analyze the purified ADC by LC-MS after deglycosylation to confirm the mass of the light and heavy chains and verify payload conjugation.

-

-

Storage: Store the final, purified ADC in a formulation buffer (e.g., PBS) at 4°C for short-term use or at -80°C in aliquots for long-term storage.

-

Conclusion

The this compound linker represents an advanced tool for the construction of highly stable, site-specific ADCs. By leveraging a robust, non-cleavable APN-cysteine linkage and efficient SPAAC click chemistry, it addresses the critical challenge of in-vivo stability that has hindered earlier generations of ADCs based on maleimide chemistry. While the term "cleavable" is a misnomer for this linker, its role as a stable conjugation platform is of significant value to the field of drug development. The detailed protocols and comparative data provided in this guide offer a framework for researchers to effectively implement this technology in the rational design of next-generation antibody-drug conjugates.

References

- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Bicyclo[6.1.0]nonyne (BCN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing the bicyclo[6.1.0]nonyne (BCN) moiety. It covers the fundamental principles, reaction kinetics, detailed experimental protocols, and applications in bioconjugation and drug development.

Introduction to SPAAC and the Role of BCN

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[] This reaction occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[2] The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide.[]

Bicyclo[6.1.0]nonyne (BCN) is a synthetically accessible and highly effective cyclooctyne used in SPAAC.[3] Its compact structure and favorable reactivity profile make it an excellent tool for bioconjugation.[4] BCN's stability and efficiency in forming stable triazoles have led to its widespread use in labeling proteins, nucleic acids, and other biomolecules for applications in chemical biology, drug delivery, and materials science.

Reaction Mechanism and Kinetics

The SPAAC reaction between BCN and an azide proceeds through a concerted, [3+2] dipolar cycloaddition mechanism. The high ring strain of the bicyclic alkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.

The kinetics of the SPAAC reaction are typically described by a second-order rate law. The rate constants are influenced by the structure of both the cyclooctyne and the azide, as well as the reaction solvent and temperature.

Quantitative Data: Reaction Kinetics of BCN with Various Azides

The following table summarizes the second-order rate constants for the reaction of BCN with a selection of azide-containing molecules, providing a basis for comparison and experimental design.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |

| BCN | Benzyl Azide | 0.15 | DMSO, 37°C |

| BCN | 2-Azidoethanol | 0.19 - 0.21 | Human blood plasma, 20°C |

| BCN | PhOCF₂CF₂N₃ (Fluoroalkyl Azide) | ~1.12 | THF:Water (9:1), RT |

| BCN | PhOCH₂CH₂N₃ (Non-fluorinated Azide) | ~0.07 | THF:Water (9:1), RT |

| BCN | Electron-deficient aryl azides | 2.0 - 2.9 | Not specified |

Note: Reaction rates can vary based on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the conjugation of a biomolecule (e.g., an antibody) with a BCN derivative and the subsequent SPAAC reaction with an azide-functionalized molecule.

Protocol 1: Activation of an Antibody with a BCN-NHS Ester

This protocol describes the labeling of an antibody with BCN using an N-Hydroxysuccinimide (NHS) ester derivative of BCN, which reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

BCN-NHS ester (10 mM stock solution in anhydrous DMSO)

-

Quenching solution (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

-

Reaction Setup: Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20% to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted BCN-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

-

Storage: The BCN-functionalized antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: SPAAC Reaction of a BCN-functionalized Antibody with an Azide-containing Molecule

This protocol outlines the copper-free click reaction between the BCN-activated antibody and a molecule functionalized with an azide group (e.g., a fluorescent dye, drug molecule, or biotin).

Materials:

-

BCN-functionalized antibody (from Protocol 1)

-

Azide-functionalized molecule of interest (stock solution in a compatible solvent, e.g., DMSO or water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: To the BCN-functionalized antibody solution, add a 2-4 fold molar excess of the azide-functionalized molecule. If the azide-containing molecule is dissolved in an organic solvent, ensure the final concentration of the organic solvent is compatible with the stability of the antibody (typically <10% DMSO).

-

Incubation: Incubate the reaction mixture overnight at room temperature with gentle mixing. The reaction time can be optimized depending on the reactants and desired degree of labeling.

-

Purification: Remove the excess, unreacted azide-functionalized molecule using an appropriate purification method, such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns, depending on the molecular weight of the conjugate and the excess reactant.

-

Characterization: Validate the final conjugate using techniques such as SDS-PAGE, which should show a shift in molecular weight, and UV-Vis spectroscopy or mass spectrometry to confirm the conjugation and determine the degree of labeling.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of an antibody-drug conjugate (ADC) using BCN-mediated SPAAC.

Applications in Research and Drug Development

The robust and bioorthogonal nature of SPAAC with BCN has led to its adoption in a wide array of applications, including:

-

Bioconjugation: The specific and efficient labeling of proteins, peptides, nucleic acids, and other biomolecules for research purposes.

-

Drug Delivery: The development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a potent drug is linked to a targeting antibody.

-

Live Cell Imaging: The labeling of cellular components in their native environment to study dynamic biological processes.

-

Materials Science: The creation of functionalized polymers and surfaces for various biomedical and biotechnological applications.

References

The Application of Apn-peg4-bcn in Cancer Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Apn-peg4-bcn, a heterobifunctional linker, in the field of cancer cell research. Its unique properties enable the precise construction of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs), facilitating potent and selective delivery of cytotoxic agents to tumor cells. This document details the underlying chemistry, experimental workflows, quantitative data from relevant studies, and the cellular pathways involved.

Introduction to this compound

This compound is a sophisticated chemical linker designed for bioconjugation. It features three key components:

-

An Acrylamido-Phosphine (APN) moiety: This group exhibits high chemoselectivity for free thiol groups, such as those found on cysteine residues of antibodies. This allows for site-specific conjugation.

-

A Polyethylene Glycol (PEG4) spacer: The four-unit PEG linker is hydrophilic, which enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]

-

A Bicyclo[6.1.0]nonyne (BCN) group: BCN is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry."[1][2][3][4] This reaction is bio-orthogonal, meaning it occurs efficiently under mild, physiological conditions without interfering with biological processes.

The primary application of this compound in cancer research is in the synthesis of ADCs. These ADCs combine the tumor-targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker plays a crucial role by stably connecting the antibody and the payload until the ADC reaches its target cancer cell.

Mechanism of Action and Cellular Pathways

The efficacy of an ADC constructed with a linker like this compound relies on a multi-step process that begins with systemic administration and ends with the induction of apoptosis in the target cancer cell.

-

Target Binding: The antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell (e.g., HER2 on breast cancer cells).

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

-

Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, releasing the cytotoxic payload.

-

Cytotoxic Effect: The released payload then exerts its cell-killing effect. For example, a payload like Monomethyl Auristatin E (MMAE) inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs using this compound.

Synthesis of an Antibody-Drug Conjugate

This protocol describes a two-step process for creating an ADC. First, the this compound linker is attached to the antibody. Second, an azide-modified cytotoxic payload is conjugated to the antibody-linker complex via click chemistry.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4.

-

This compound linker dissolved in DMSO (10 mM stock).

-

Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE) in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.

-

Size-Exclusion Chromatography (SEC) column for purification.

Protocol:

-

Antibody Reduction:

-

Incubate the antibody with a 2.5-fold molar excess of TCEP at 37°C for 1 hour to reduce interchain disulfide bonds and expose free thiol groups.

-

-

Linker Conjugation:

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody.

-

Incubate at room temperature for 2 hours with gentle mixing.

-

-

Purification Step 1:

-

Remove excess linker using an SEC column equilibrated with PBS.

-

-

Payload Conjugation (Click Chemistry):

-

Add a 3-fold molar excess of the azide-modified payload to the purified antibody-linker conjugate.

-

Incubate at room temperature for 4-16 hours.

-

-

Final Purification:

-

Purify the final ADC product using an SEC column to remove unreacted payload and other impurities.

-

-

Characterization:

-

Determine the final protein concentration (e.g., via UV-Vis spectroscopy at 280 nm).

-

Assess the Drug-to-Antibody Ratio (DAR).

-

Caption: General workflow for the synthesis of an ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Protocol:

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.

-

Chromatography:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor absorbance at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show distinct peaks corresponding to ADCs with different numbers of drugs (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR value, and dividing by the total peak area.

-

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 or NCI-N87 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Add the treatments to the cells.

-

Incubation: Incubate the cells with the treatments for 72-96 hours at 37°C.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to untreated control cells and plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data

The following tables summarize representative quantitative data from studies evaluating site-specific ADCs targeting HER2-positive cancer cells. While these studies may not have used the exact this compound linker, the conjugation strategy and resulting ADC properties are analogous.

Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeting ADCs in Breast Cancer Cell Lines

| Cell Line | HER2 Expression | ADC (Trastuzumab-linker-MMAE) IC50 (ng/mL) | Reference |

| SK-BR-3 | High (3+) | 10 - 30 | |

| NCI-N87 | High (3+) | 15 - 40 | |

| BT474 | High (3+) | 20 - 50 | |

| HCC1954 | High (3+) | 25 - 60 | |

| SK-OV-3 | Moderate (2+) | 80 - 150 | |

| MDA-MB-468 | Negative | > 1000 |

Note: IC50 values are approximate ranges compiled from analogous studies and demonstrate the target-specific potency of the ADCs.

Table 2: Drug-to-Antibody Ratio (DAR) Characterization

| Analytical Method | Parameter | Typical Value | Reference |

| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 1.8 - 2.0 | |

| DAR Distribution | DAR0: <5%, DAR2: >95% | ||

| Reversed-Phase Liquid Chromatography (RP-LC) | Average DAR | ~1.9 | |

| Mass Spectrometry (MS) | Average DAR | Confirms HIC/RP-LC results |

Note: Site-specific conjugation using linkers like this compound leads to a highly homogeneous product, typically with a DAR of 2, as opposed to the heterogeneous mixtures (DAR 0-8) obtained with traditional cysteine or lysine conjugation.

Conclusion

This compound is a powerful tool in cancer cell research, enabling the creation of highly specific and potent therapeutic agents. The combination of a thiol-reactive group for site-specific antibody conjugation and a BCN moiety for bio-orthogonal click chemistry allows for the precise and controlled synthesis of homogenous ADCs. The experimental protocols and quantitative data presented in this guide demonstrate the utility of this technology in developing next-generation cancer therapies with improved therapeutic windows. Future research will likely focus on applying this linker technology to a broader range of antibodies and novel cytotoxic payloads to address unmet needs in oncology.

References

- 1. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

The Core Principles of Apn-peg4-bcn in Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the use of the Apn-peg4-bcn linker in the construction of antibody-drug conjugates (ADCs). We will delve into the linker's mechanism of action, present key quantitative data, outline detailed experimental protocols, and visualize the critical pathways and workflows involved.

Introduction to this compound as a Heterobifunctional ADC Linker

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical determinant of the ADC's efficacy, stability, and therapeutic index.

This compound is a state-of-the-art, heterobifunctional, and cleavable linker designed for the precise construction of ADCs. Its structure comprises three key components:

-

3-Arylpropiolonitrile (APN): This moiety provides a thiol-reactive handle for site-specific conjugation to cysteine residues on the antibody. The resulting thioether linkage is significantly more stable in vivo compared to traditional maleimide-based chemistries, reducing premature drug release.[1][2][3]

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the final ADC, as well as mitigating aggregation, especially when dealing with hydrophobic payloads.

-

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-modified cytotoxic payload.[4][5]

The cleavable nature of the this compound linker is designed to ensure that the cytotoxic payload is released from the antibody following internalization into the target cancer cell, thereby maximizing tumor cell killing while minimizing systemic toxicity.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.

Cellular Uptake and Trafficking

Once administered, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. The endosome then traffics the ADC through the intracellular endosomal-lysosomal pathway.

Payload Release in the Lysosome

As the endosome matures and fuses with a lysosome, the internal environment becomes increasingly acidic and is rich in proteolytic enzymes. While the specific cleavage mechanism for this compound is dependent on the precise chemical structure of the cleavable bond incorporated within the linker (often designed to be sensitive to lysosomal proteases or pH), the general principle for cleavable linkers is that the harsh lysosomal environment severs the connection between the linker and the payload. This releases the cytotoxic drug in its active form inside the target cell.

Downstream Cytotoxic Effects

The released payload can then exert its cytotoxic effects, which vary depending on the nature of the drug. Common mechanisms include targeting DNA, inhibiting microtubule assembly, or inducing apoptosis.

Quantitative Data for ADC Construction with this compound

The efficiency of ADC formation is dictated by the kinetics of the two key conjugation reactions. The following tables summarize the relevant quantitative data.

| Parameter | Value (M⁻¹s⁻¹) | Reaction Condition | Reference |

| Second-Order Rate Constant (k₂) | 3.1 | Cysteine-tagging with APN | |

| Second-Order Rate Constant (k₂) | 0.15 | BCN with Benzyl Azide in DMSO at 37°C | |

| Second-Order Rate Constant (k₂) | 0.19 - 0.21 | PEGylated BCN with 2-azidoethanol in aqueous buffer at 20°C |

| Parameter | Method(s) | Key Considerations | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules. | |

| Reversed-Phase Liquid Chromatography (RPLC) | Often requires denaturation of the ADC; can be coupled with mass spectrometry for precise mass determination. | ||

| Mass Spectrometry (MS) | Provides the exact mass of the ADC species, allowing for unambiguous determination of the number of conjugated drugs. | ||

| ADC Purity and Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules based on size, effectively identifying and quantifying high molecular weight aggregates. |

Experimental Protocols

This section provides a representative, multi-step protocol for the synthesis and characterization of an ADC using the this compound linker.

Step 1: Antibody Preparation and Thiol-Specific Conjugation

This initial step involves the reaction of the antibody's cysteine residues with the APN moiety of the linker.

Materials:

-

Monoclonal antibody (mAb) with available cysteine residues in a suitable buffer (e.g., PBS, pH 7.5-9.0).

-

This compound linker.

-

Anhydrous DMSO.

-

Desalting columns.

Protocol:

-

Antibody Preparation: If necessary, partially reduce the antibody to expose cysteine residues. This can be achieved using a mild reducing agent like TCEP. Purify the reduced antibody using a desalting column to remove the reducing agent.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a molar excess of the this compound stock solution to the prepared antibody. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

-

Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step 2: Payload Preparation and Azide Modification

The cytotoxic payload must be functionalized with an azide group to react with the BCN moiety of the linker. This is often achieved through standard chemical synthesis.

Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This step joins the BCN-functionalized antibody with the azide-modified payload.

Materials:

-

BCN-functionalized antibody from Step 1.

-

Azide-modified cytotoxic payload.

-

Anhydrous DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

Protocol:

-

Payload Preparation: Dissolve the azide-modified payload in a minimal amount of anhydrous DMSO.

-

SPAAC Reaction: Add a 3- to 5-fold molar excess of the azide-modified payload solution to the BCN-functionalized antibody.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 37°C to increase the reaction rate.

-

Purification: The final ADC conjugate is purified to remove unreacted payload and any potential aggregates. This is typically achieved using chromatography techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Step 4: ADC Characterization

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Protocol:

-

Determine Drug-to-Antibody Ratio (DAR):

-

HIC: Analyze the ADC using a HIC column. The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR can be calculated from the peak areas.

-

LC-MS: For a more precise measurement, analyze the ADC by liquid chromatography-mass spectrometry. The mass of the intact ADC will reveal the number of conjugated drug molecules.

-

-

Assess Purity and Aggregation:

-

SEC: Analyze the ADC using an SEC column to determine the percentage of monomeric ADC and quantify any high-molecular-weight aggregates.

-

-

Confirm Conjugation Site (Optional):

-

Peptide mapping studies can be performed to confirm that the linker is conjugated to the intended cysteine residues.

-

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the core logical and biological pathways involved in the use of this compound for ADC development.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Apn-peg4-bcn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule that connects the antibody to the cytotoxic drug is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall efficacy. Apn-peg4-bcn is a heterobifunctional linker designed for the synthesis of ADCs. This linker contains a 3-arylpropiolonitrile (Apn) group, which selectively reacts with thiol groups (cysteines), and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry. The BCN moiety participates in a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1][2] The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the final ADC and reduce aggregation.[2][]

The use of this compound allows for a modular and efficient approach to ADC synthesis. The Apn group provides a stable thioether linkage with free thiols on the antibody, which can be generated by the reduction of interchain disulfide bonds.[4] Concurrently, the BCN group allows for the attachment of an azide-modified cytotoxic payload via the robust and biocompatible SPAAC reaction. This protocol provides a detailed methodology for the synthesis, purification, and characterization of ADCs using the this compound linker.

Principle of the Method

The synthesis of an ADC using the this compound linker is a systematic, multi-step process that capitalizes on bioorthogonal and thiol-specific chemistries. The general strategy involves three key stages:

-

Antibody Thiol Generation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate reactive thiol groups. This step is crucial for controlling the number of linker-drugs that will be conjugated to the antibody, thereby influencing the drug-to-antibody ratio (DAR).

-

Preparation of the Azide-Functionalized Payload: The cytotoxic drug is chemically modified to include an azide group. This "azide-payload" is the component that will react with the BCN end of the linker.

-

Conjugation and Purification: The this compound linker is first reacted with the azide-payload. The resulting this compound-payload conjugate is then reacted with the reduced antibody. Alternatively, the antibody can be reacted first with the this compound linker, followed by the addition of the azide-payload. The final ADC is then purified to remove unconjugated antibodies, linkers, and payloads.

This approach allows for the creation of ADCs with a defined and controlled drug-to-antibody ratio, which is a critical quality attribute for these complex biotherapeutics.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes a general method for the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

PBS, pH 7.4

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin desalting column. Adjust the antibody concentration to 5-10 mg/mL.

-

TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.

-

Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact molar excess will need to be optimized for the specific antibody to achieve the desired degree of reduction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.

-

Purification of Reduced Antibody: Immediately before conjugation, remove excess TCEP using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions. The reduced antibody should be used immediately in the next step.